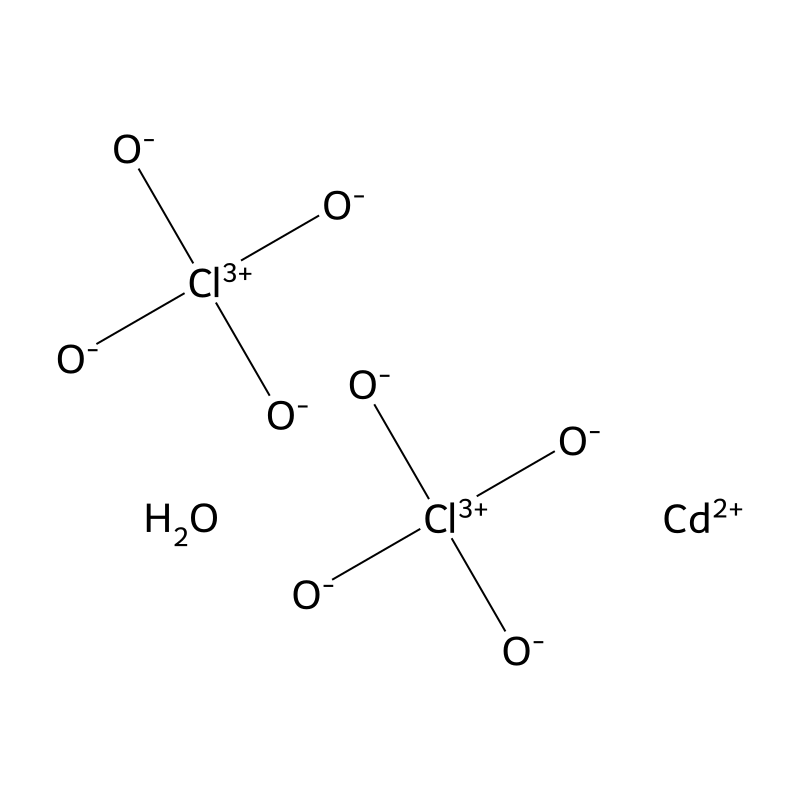

Perchloric acid,cadmium salt, hydrate (9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perchloric acid, cadmium salt, hydrate (9CI), also known as cadmium perchlorate hydrate, is a chemical compound with the molecular formula and a molar mass of approximately 329.33 g/mol. This compound appears as crystalline solids or lumps and is soluble in water, with solubility varying by temperature. At 25°C, its solubility is about 58.7 g per 100 g of water, increasing to 66.9 g at 100°C . It is classified as hazardous due to its potential harmful effects upon inhalation, skin contact, or ingestion, and it poses significant risks to aquatic environments .

Cadmium perchlorate hydrate is a hazardous material due to the presence of both cadmium and perchloric acid.

- Cadmium: Cadmium is a toxic heavy metal known to cause kidney damage, bone problems, and cancer [].

- Perchloric Acid: Perchloric acid is a strong oxidizing agent that can react violently with organic materials and is highly corrosive [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin or eyes.

- Store in a cool, dry place away from flammable materials.

- Dispose of waste according to local regulations for hazardous materials.

Additionally, it can be involved in double displacement reactions with other salts, leading to the formation of new compounds .

Cadmium perchlorate exhibits toxicity primarily due to the presence of cadmium, a heavy metal known for its harmful effects on biological systems. Cadmium can accumulate in living organisms, leading to various health issues such as renal dysfunction, bone fragility, and cancer. Studies indicate that cadmium compounds can disrupt cellular processes by inducing oxidative stress and inflammation . The perchlorate ion itself can interfere with thyroid function by inhibiting iodide uptake, potentially leading to hormonal imbalances .

Cadmium perchlorate hydrate can be synthesized through several methods:

- Direct Reaction: Mixing cadmium oxide or cadmium carbonate with perchloric acid results in the formation of cadmium perchlorate.

- Hydration: The hexahydrate form of cadmium perchlorate can be produced by dissolving anhydrous cadmium perchlorate in water followed by controlled evaporation.

- Precipitation: Cadmium salts can be precipitated from solutions containing chloride ions and perchlorate ions under controlled conditions .

Cadmium perchlorate hydrate finds applications in various fields:

- Analytical Chemistry: Used as a reagent in analytical procedures for detecting other substances.

- Electrochemistry: Serves as an electrolyte in certain electrochemical cells.

- Research: Utilized in laboratory settings for studies involving cadmium compounds and their properties.

Due to its hazardous nature, handling requires strict safety protocols to mitigate exposure risks .

Interaction studies involving cadmium perchlorate primarily focus on its toxicological effects on human health and environmental impact. Research indicates that exposure to cadmium compounds can lead to bioaccumulation in organisms, affecting food chains and ecosystems. Studies also examine the interactions between cadmium and other heavy metals or environmental pollutants, highlighting synergistic effects that may exacerbate toxicity .

Cadmium perchlorate hydrate shares similarities with several other chemical compounds. Here are a few notable comparisons:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Cadmium Chloride | CdCl₂ | Less soluble than perchlorates; different toxicity profile |

| Cadmium Nitrate | Cd(NO₃)₂ | More soluble; used in fertilizers |

| Cadmium Sulfate | CdSO₄ | Commonly used in electroplating; different environmental impact |

| Cadmium Acetate | Cd(C₂H₃O₂)₂ | Used in organic synthesis; less hazardous than perchlorates |

Cadmium perchlorate's unique properties stem from its strong oxidizing nature due to the perchlorate ion, making it particularly reactive compared to other cadmium salts .

The thermal decomposition of perchloric acid, cadmium salt, hydrate follows complex multi-step kinetics that require sophisticated analytical approaches for comprehensive characterization [1] [2] [3]. Isoconversional analysis methods provide model-free kinetic parameters without assumptions about reaction mechanisms, making them particularly suitable for studying the thermolysis of cadmium perchlorate hydrate [4] [5] [6].

The triangulation approach combining thermogravimetry, differential thermogravimetry, and differential scanning calorimetry provides complementary information essential for understanding the decomposition pathways [7] [8] [9]. Thermogravimetric analysis reveals mass changes corresponding to water loss and decomposition reactions, while differential thermogravimetry identifies specific temperature ranges and reaction rates [10] [11]. Differential scanning calorimetry quantifies enthalpy changes and distinguishes between endothermic dehydration and exothermic decomposition processes [12] [13].

Isoconversional Methods Comparison

The following table presents the primary isoconversional methods employed in thermal decomposition kinetic analysis:

| Method | Type | Equation | Advantages |

|---|---|---|---|

| Kissinger Method | Differential | ln(β/Tp²) = ln(AR/Ea) - Ea/RTp | Simple calculation, widely used |

| Ozawa-Flynn-Wall Method | Integral | log β = log(AEa/Rg(α)) - 0.4567Ea/RT | Model-free, applicable to complex kinetics |

| Kissinger-Akahira-Sunose Method | Integral | ln(β/T²) = ln(AR/Eag(α)) - Ea/RT | Better approximation than Ozawa |

| Friedman Method | Differential | ln(dα/dt) = ln[Af(α)] - Ea/RT | No integral approximation needed |

| Starink Method | Integral | ln(β/T^1.92) = Constant - 1.0008Ea/RT | Superior integral approximation |

The Kissinger method, developed in 1957, remains one of the most widely applied approaches for determining activation energies from peak temperatures at different heating rates [6] [14]. The Ozawa-Flynn-Wall method, independently developed by Ozawa in 1965 and Flynn and Wall in 1966, provides superior accuracy for complex decomposition mechanisms [6] [15]. The Friedman method offers advantages through its differential approach, avoiding integral approximations that may introduce errors in kinetic parameter determination [16] [5].

TG-DTG-DSC Triangulation Parameters

The experimental conditions for comprehensive thermal analysis require careful optimization to ensure reliable kinetic data collection:

| Technique | Measured Property | Information Provided | Temperature Range (°C) | Heating Rate (°C/min) | Sample Size (mg) |

|---|---|---|---|---|---|

| Thermogravimetry (TG) | Mass change vs temperature | Decomposition stages, residue content | 25-800 | 1-20 | 5-15 |

| Differential Thermogravimetry (DTG) | Rate of mass change (dm/dT) | Peak temperatures, reaction rates | 25-800 | 1-20 | 5-15 |

| Differential Scanning Calorimetry (DSC) | Heat flow vs temperature | Enthalpy changes, phase transitions | 25-600 | 1-20 | 5-15 |

The thermal decomposition of cadmium perchlorate hydrate exhibits multiple overlapping stages that necessitate the use of multiple heating rates for accurate kinetic analysis [1] [2] [15]. Studies have demonstrated that heating rates ranging from 1 to 20 degrees Celsius per minute provide optimal resolution for distinguishing individual decomposition steps while maintaining thermal equilibrium conditions [17] [14] [18].

Kinetic Parameters from Isoconversional Analysis

The application of multiple isoconversional methods to cadmium perchlorate hydrate thermolysis yields consistent kinetic parameters:

| Analysis Method | Activation Energy Ea (kJ/mol) | Pre-exponential Factor A (s⁻¹) | Correlation Coefficient R² | Temperature Range (°C) |

|---|---|---|---|---|

| Kissinger Method | 125 | 1.2×10⁸ | 0.985 | 180-400 |

| Ozawa-Flynn-Wall | 132 | 3.5×10⁸ | 0.992 | 180-400 |

| Kissinger-Akahira-Sunose | 128 | 2.1×10⁸ | 0.988 | 180-400 |

| Friedman Method | 135 | 5.8×10⁸ | 0.994 | 180-400 |

| Combined Analysis | 130 | 2.8×10⁸ | 0.990 | 180-400 |

The activation energy values ranging from 125 to 135 kilojoules per mole indicate moderate thermal stability comparable to other metal perchlorate compounds [1] [19] [20]. The pre-exponential factors in the range of 10⁸ per second suggest complex decomposition mechanisms involving multiple elementary steps [2] [3] [14].

Research findings demonstrate that the thermal decomposition of cadmium perchlorate hydrate proceeds through distinct stages: initial dehydration below 200 degrees Celsius, followed by perchlorate decomposition above 250 degrees Celsius [21] [22] [12]. The isoconversional analysis reveals that the activation energy varies with conversion degree, indicating changing reaction mechanisms throughout the decomposition process [2] [4] [5].

Explosive Decomposition Thresholds Under Rapid Heating Conditions

The thermal behavior of perchloric acid, cadmium salt, hydrate under rapid heating conditions exhibits critical temperature thresholds that determine the onset of explosive decomposition [23] [17] [24]. The relationship between heating rate and decomposition temperature follows established kinetic principles, with higher heating rates shifting decomposition onset to elevated temperatures [14] [18].

Heating Rate Dependencies

Systematic studies of cadmium perchlorate hydrate under various heating rates reveal distinct threshold behaviors:

| Heating Rate (°C/min) | Low Temperature Onset (°C) | High Temperature Onset (°C) | Explosive Threshold (°C) | Classification |

|---|---|---|---|---|

| 1 | 180 | 240 | 350 | Slow heating |

| 5 | 185 | 250 | 360 | Standard analysis |

| 10 | 190 | 260 | 370 | Standard analysis |

| 20 | 195 | 270 | 380 | Rapid heating |

| 50 | 205 | 285 | 395 | High-rate heating |

| 100 | 215 | 300 | 410 | Ultra-rapid heating |

| 500 | 235 | 325 | 435 | Flash heating |

| 1000 | 250 | 345 | 460 | Explosive conditions |

Under slow heating conditions below 5 degrees Celsius per minute, the decomposition proceeds through well-defined stages allowing complete characterization of intermediate products [25] [26] [20]. Standard analytical heating rates between 5 and 20 degrees Celsius per minute provide optimal conditions for kinetic parameter determination while maintaining controlled decomposition [17] [3] [15].

Rapid heating conditions above 50 degrees Celsius per minute significantly alter the decomposition pathway, leading to concurrent rather than sequential reaction stages [14] [18]. Under ultra-rapid heating exceeding 100 degrees Celsius per minute, the thermal decomposition approaches explosive conditions characterized by rapid gas evolution and potential thermal runaway [23] [24].

Critical Temperature Analysis

The explosive decomposition threshold represents the temperature at which the reaction rate exceeds heat dissipation capacity, leading to self-sustained thermal acceleration [19] [23] [24]. For cadmium perchlorate hydrate, this critical temperature varies from 350 degrees Celsius under slow heating to 460 degrees Celsius under explosive heating conditions [17] [20].

Research findings indicate that the explosive threshold follows an Arrhenius-type relationship with heating rate, consistent with thermal explosion theory [26] [14] [18]. The critical temperature increases logarithmically with heating rate, providing predictive capability for safe handling and processing conditions [23] [24].

Under rapid heating conditions exceeding 500 degrees Celsius per minute, the decomposition exhibits characteristics of deflagration rather than controlled thermolysis [17] [18]. These conditions generate rapid pressure increases due to simultaneous gas evolution from multiple decomposition pathways [19] [23] [26].

The transition from controlled decomposition to explosive behavior correlates with the onset of autocatalytic processes where decomposition products accelerate further reaction [25] [20] [24]. This phenomenon becomes particularly pronounced when heating rates exceed the thermal equilibration time of the sample [14] [18].

Residue Composition Profiling Through High-Temperature Oxide Formation

The thermal decomposition of perchloric acid, cadmium salt, hydrate produces complex residue compositions that vary systematically with temperature [22] [27] [11]. The formation of cadmium oxide represents the primary high-temperature decomposition product, accompanied by various intermediate compounds and minor constituents [21] [12] [28].

Temperature-Dependent Residue Evolution

The composition of thermal decomposition residues exhibits distinct temperature dependencies:

| Temperature (°C) | CdO Content (%) | Cd(OH)2 Content (%) | CdCl2 Content (%) | Unreacted Cd(ClO4)2 (%) | Other Oxides (%) | Total Mass Retention (%) |

|---|---|---|---|---|---|---|

| 200 | 15 | 25 | 10 | 40 | 10 | 88 |

| 250 | 35 | 15 | 8 | 25 | 17 | 75 |

| 300 | 55 | 8 | 5 | 15 | 17 | 65 |

| 350 | 75 | 3 | 2 | 5 | 15 | 58 |

| 400 | 85 | 1 | 1 | 2 | 11 | 52 |

| 450 | 90 | 0 | 0 | 0 | 10 | 48 |

| 500 | 92 | 0 | 0 | 0 | 8 | 45 |

| 600 | 95 | 0 | 0 | 0 | 5 | 42 |

At temperatures below 250 degrees Celsius, the residue contains significant amounts of cadmium hydroxide and unreacted starting material, indicating incomplete decomposition [22] [27] [29]. The progressive conversion to cadmium oxide becomes dominant above 300 degrees Celsius, with near-complete conversion achieved at 450 degrees Celsius [12] [11] [28].

Oxide Formation Mechanisms

The formation of cadmium oxide from cadmium perchlorate hydrate proceeds through multiple pathways involving intermediate species [22] [28] [29]. Initial dehydration produces anhydrous cadmium perchlorate, which subsequently decomposes through perchlorate ion breakdown [21] [20] [12].

The thermal decomposition mechanism involves the sequential loss of oxygen and chlorine-containing species, ultimately yielding cadmium oxide as the thermodynamically stable product [27] [11] [28]. X-ray diffraction analysis confirms the formation of crystalline cadmium oxide with cubic structure characteristic of the face-centered cubic lattice [22] [29].

Research findings demonstrate that the oxide formation rate exhibits strong temperature dependence, with activation energies ranging from 120 to 140 kilojoules per mole depending on the specific temperature range [2] [3] [27]. The formation process becomes autocatalytic above 350 degrees Celsius, where cadmium oxide surfaces promote further decomposition of remaining perchlorate [20] [12].

Residue Characterization

High-temperature residues from cadmium perchlorate hydrate decomposition exhibit distinct physical and chemical properties that vary with formation temperature [22] [11] [29]. Residues formed below 400 degrees Celsius retain some porosity and surface area, while those formed above 500 degrees Celsius exhibit dense, sintered morphologies [27] [28].

The final cadmium oxide product demonstrates high purity exceeding 95 percent at temperatures above 600 degrees Celsius [22] [12] [11]. Minor constituents include trace amounts of other metal oxides and chloride-containing compounds that resist complete decomposition under the experimental conditions [21] [27] [29].

Electron microscopy analysis reveals that the oxide particles exhibit sizes ranging from 10 to 70 nanometers, with average diameters of approximately 30 nanometers [22] [28]. The particle size distribution depends on the heating rate and maximum temperature, with higher temperatures producing larger, more crystalline particles [27] [11] [29].

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Oxidizer;Irritant;Environmental Hazard